3-Formylbenzenesulfonyl fluoride

説明

BenchChem offers high-quality 3-Formylbenzenesulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formylbenzenesulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

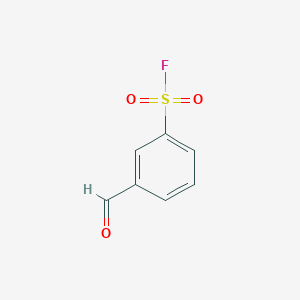

Structure

3D Structure

特性

IUPAC Name |

3-formylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQABFRYSIGLHOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Formylbenzenesulfonyl fluoride CAS number and supplier

This technical guide provides a comprehensive analysis of 3-Formylbenzenesulfonyl fluoride (3-FBSF) , a bifunctional "SuFExable" building block. It synthesizes chemical properties, synthesis pathways, and application protocols for use in chemical biology and drug discovery.[1]

Chemical Identity & Supply Chain

3-Formylbenzenesulfonyl fluoride is a specialized bifunctional linker featuring two distinct electrophilic sites: a meta-positioned aldehyde (-CHO) for reversible imine chemistry (or irreversible reductive amination) and a sulfonyl fluoride (-SO₂F) for sulfur-fluoride exchange (SuFEx) click chemistry.

Data Sheet

| Property | Specification |

| Chemical Name | 3-Formylbenzenesulfonyl fluoride |

| CAS Number | 1974336-02-1 |

| Molecular Formula | C₇H₅FO₃S |

| Molecular Weight | 188.18 g/mol |

| Physical State | White to off-white solid (low melting point) or oil |

| Solubility | Soluble in DMSO, DMF, CH₃CN, CH₂Cl₂; Hydrolytically stable in water |

| Stability | High (SO₂F group resists hydrolysis at neutral pH) |

Supply & Acquisition

Unlike its para-isomer (4-formylbenzenesulfonyl fluoride, CAS 88654-54-0), the meta-isomer is a specialized building block often requiring custom synthesis or specialized vendors.

-

Primary Supplier: BLD Pharm (Catalog No. BD010974336).

-

Secondary Aggregators: Check eMolecules or SciFinder-n for real-time inventory from boutique synthesis labs (e.g., ChemScene, Enamine).

-

Alternative Strategy: If the 3-isomer is unavailable, researchers often substitute with the 4-isomer (CAS 88654-54-0) or synthesize it in-house from the sulfonyl chloride precursor.

Synthetic Pathway & Mechanism

The utility of 3-FBSF lies in its "sleeping beauty" reactivity. The sulfonyl fluoride is inert to reduction and general nucleophiles, allowing the aldehyde to be derivatized first without affecting the SuFEx handle.

Mechanism of Action: Dual-Warhead Reactivity

-

Site A (Aldehyde): Reacts with primary amines (lysine residues, N-terminal amines, or amine-bearing ligands) to form Schiff bases, which can be reduced to stable secondary amines.

-

Site B (Sulfonyl Fluoride): Activated only by specific protein microenvironments (e.g., Tyr/Ser/Lys/His residues in a stabilizing pocket) or by Si-F bond formation, forming a covalent sulfonate bond.

Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the synthesis of 3-FBSF from its chloride precursor and its subsequent application in ligand-directed labeling.

Caption: Synthesis of 3-FBSF via chloride-fluoride exchange and subsequent modular conjugation to protein targets.

Experimental Protocols

Protocol A: Synthesis from Sulfonyl Chloride

If the commercial fluoride is unavailable, it must be synthesized from 3-formylbenzenesulfonyl chloride (or the commercially available 3-chlorosulfonylbenzoic acid, followed by reduction, though starting with the aldehyde-chloride is preferred).

Reagents:

-

3-Formylbenzenesulfonyl chloride (1.0 equiv)

-

Potassium Bifluoride (KHF₂, 2.0–3.0 equiv)

-

Solvent: Acetonitrile (MeCN) / Water (1:1 v/v)

Procedure:

-

Dissolution: Dissolve 3-formylbenzenesulfonyl chloride in MeCN (0.5 M).

-

Activation: Add a solution of KHF₂ in water dropwise to the stirring mixture.

-

Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the fluoride is typically more polar) or ¹⁹F NMR (signal appearance ~ +65 ppm).

-

Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry organic layer over Na₂SO₄.

-

Purification: Concentrate in vacuo. Sulfonyl fluorides are often pure enough for use; if not, purify via flash chromatography (Hexane/EtOAc).

Protocol B: Ligand Conjugation (Reductive Amination)

This protocol attaches a targeting ligand (e.g., a kinase inhibitor with a solvent-exposed amine) to the aldehyde handle of 3-FBSF.

Reagents:

-

3-FBSF (1.0 equiv)

-

Amine-containing Ligand (1.0 equiv)

-

Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv)

-

Acetic Acid (catalytic)

-

Solvent: MeOH or DCE/MeOH (10:1)

Procedure:

-

Imine Formation: Mix 3-FBSF and the amine ligand in solvent with 1% acetic acid. Stir for 1–2 hours at RT.

-

Reduction: Add NaBH₃CN. Stir for 4–16 hours.

-

Quench: Quench with aqueous NaHCO₃. Extract with DCM.

-

Validation: Verify product mass by LC-MS. The sulfonyl fluoride group should remain intact (mass spec will show the characteristic pattern; ¹⁹F NMR should remain unchanged).

Applications in Chemical Biology

Covalent Probe Discovery

3-FBSF is ideal for converting non-covalent binders into covalent probes. By attaching the aldehyde to a ligand, the sulfonyl fluoride is positioned to react with nucleophilic residues (Tyr, Lys, His) near the binding site. This "proximity-enabled" reactivity is more specific than traditional electrophiles (e.g., acrylamides).

PROTAC Linker Design

The aldehyde provides a handle for "Click-to-Degrade" strategies. The sulfonyl fluoride can covalently engage an E3 ligase (like Cereblon or VHL) if a suitable reactive residue is present, or the 3-FBSF moiety can serve as the warhead on the Target Protein side.

Late-Stage Functionalization (LSF)

The high stability of the Ar-SO₂F bond allows 3-FBSF to survive harsh reaction conditions (e.g., Pd-catalyzed couplings) that would decompose other linkers, making it suitable for diversifying late-stage drug candidates.

Safety & Handling

-

HF Generation: While sulfonyl fluorides are stable, the synthesis using KHF₂ generates fluoride ions. Use plasticware or HF-resistant glass during the fluorination step if high concentrations are used.

-

Toxicity: Sulfonyl fluorides are covalent inhibitors of serine proteases (e.g., similar to PMSF). Handle with gloves and in a fume hood to avoid inhalation or skin contact.

-

Storage: Store neat 3-FBSF at -20°C. It is stable for months/years if kept dry.

References

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][3] Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

-

Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science, 9, 1369-1377. [Link]

-

PubChem. (2025).[4][5] 4-Formylbenzenesulfonyl fluoride (Isomer Comparison). National Library of Medicine. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Formylbenzene-1-sulfonyl fluoride | C7H5FO3S | CID 283867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- | C6H4ClFO4S2 | CID 75603 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Comparative Reactivity of 3-Formylbenzenesulfonyl Fluoride and Phenylmethylsulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive analysis of the chemical reactivity and practical utility of two sulfonyl fluoride-based covalent inhibitors: 3-formylbenzenesulfonyl fluoride (3-FBSF) and the classical serine protease inhibitor, phenylmethylsulfonyl fluoride (PMSF). We will dissect the fundamental chemical principles that govern their differential stability, reactivity, and specificity towards protein nucleophiles. This guide will move beyond a superficial comparison to provide a nuanced understanding of how the structural distinctions between an aromatic and a benzylic sulfonyl fluoride, and the introduction of a reactive formyl group, translate into significant differences in their application in chemical biology and drug discovery. Detailed experimental protocols for a head-to-head comparison of these inhibitors are also provided, empowering researchers to make informed decisions in their own experimental designs.

Introduction: The Sulfonyl Fluoride Warhead in Covalent Inhibition

Covalent inhibitors have re-emerged as a powerful modality in drug discovery and chemical biology, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1] The sulfonyl fluoride moiety has garnered significant interest as a "privileged" electrophilic warhead for its unique balance of stability and reactivity.[2] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability in aqueous media, a critical feature for biological applications.[3] This stability, coupled with their ability to be "activated" for reaction with nucleophilic amino acid residues within a protein's binding pocket, has made them a cornerstone of the "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry paradigm.[4]

This guide focuses on a comparative analysis of two key sulfonyl fluorides: the well-established, non-specific serine protease inhibitor, PMSF, and the more recently explored 3-FBSF, a compound with intriguing potential for more tailored applications.

Phenylmethylsulfonyl Fluoride (PMSF): The Workhorse and its Limitations

PMSF is a benzylic sulfonyl fluoride that has been a staple in biochemistry laboratories for decades as a broad-spectrum inhibitor of serine proteases like trypsin and chymotrypsin.[5][6] Its utility stems from its ability to irreversibly sulfonate the active site serine residue of these enzymes, thereby preventing proteolytic degradation of proteins during cell lysis and protein purification.[6][7]

Mechanism of Action

The inhibitory action of PMSF is a classic example of covalent modification of a serine protease. The highly nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl-enzyme adduct, rendering the enzyme inactive.[6][7]

Caption: Mechanism of serine protease inhibition by PMSF.

Key Limitations of PMSF

Despite its widespread use, PMSF suffers from several significant drawbacks:

-

Instability in Aqueous Solutions: PMSF is notoriously unstable in aqueous buffers, undergoing rapid hydrolysis to phenylmethanesulfonic acid. Its half-life is highly pH-dependent, decreasing significantly as the pH increases. For instance, at 25°C, the half-life is approximately 110 minutes at pH 7, but drops to 55 minutes at pH 7.5 and 35 minutes at pH 8.[8] This necessitates the preparation of fresh stock solutions in anhydrous solvents like ethanol or isopropanol and their addition to buffers immediately before use.[5][8]

-

Lack of Specificity: PMSF is a broad-spectrum inhibitor and does not differentiate significantly between different serine proteases.[5] It can also inhibit other enzymes, such as some cysteine proteases (though this inhibition is often reversible with reducing agents) and acetylcholinesterase. This lack of specificity can be a major confounding factor in complex biological systems.

-

Toxicity: PMSF is a toxic and hazardous chemical that should be handled with appropriate safety precautions.[5]

3-Formylbenzenesulfonyl Fluoride (3-FBSF): A Bifunctional Probe with Enhanced Potential

3-FBSF is an aromatic sulfonyl fluoride that presents a more nuanced reactivity profile compared to PMSF. Its structure incorporates two key features that dictate its chemical behavior: the aryl sulfonyl fluoride group and the meta-positioned formyl (aldehyde) group.

Structural and Electronic Considerations

The direct attachment of the sulfonyl fluoride to the aromatic ring in 3-FBSF confers greater hydrolytic stability compared to the benzylic linkage in PMSF. Aryl sulfonyl fluorides are generally more resistant to hydrolysis than their alkyl or benzyl counterparts.[3]

Furthermore, the formyl group is a moderately electron-withdrawing group. This electronic effect increases the electrophilicity of the sulfur atom in the sulfonyl fluoride, making it more susceptible to nucleophilic attack. Consequently, 3-FBSF is anticipated to be more reactive towards nucleophiles than an unsubstituted benzenesulfonyl fluoride.

Dual Reactivity: A Gateway to Enhanced Specificity?

The most intriguing aspect of 3-FBSF is its potential for dual reactivity. In addition to the sulfonyl fluoride's reactivity with nucleophiles like serine, tyrosine, and lysine, the aldehyde functionality can undergo its own set of reactions within a biological milieu.[1][2][9]

Of particular note is the ability of aldehydes to form Schiff bases with the primary amino groups of lysine residues. This reaction is reversible, but the resulting imine can be stabilized by the local protein environment or be subject to further reactions.

Caption: Workflow for determining kinact/KI.

Proteome-Wide Reactivity Profiling

Objective: To compare the protein modification profiles of 3-FBSF and PMSF in a complex biological lysate.

Methodology:

-

Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.

-

Inhibitor Treatment: Treat aliquots of the lysate with 3-FBSF, PMSF, or a vehicle control (e.g., DMSO) at a defined concentration and for a specific time.

-

Protein Digestion: After treatment, denature, reduce, alkylate, and digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Search the MS/MS data against a protein database to identify peptides and proteins.

-

Specifically search for modifications corresponding to the addition of the inhibitor to nucleophilic amino acid residues (serine, threonine, lysine, tyrosine, histidine).

-

For 3-FBSF, also search for modifications resulting from Schiff base formation with lysine.

-

Compare the number and identity of modified proteins and specific modification sites between the 3-FBSF and PMSF treated samples. This will provide a global view of their respective reactivities and selectivities.

-

Conclusion and Future Perspectives

While PMSF has served the scientific community well as a general-purpose protease inhibitor, its inherent instability and lack of specificity are significant limitations. 3-Formylbenzenesulfonyl fluoride emerges as a compelling alternative with a more tunable and potentially more specific reactivity profile. The enhanced stability of the aryl sulfonyl fluoride backbone, coupled with the increased electrophilicity imparted by the formyl group, suggests that 3-FBSF may be a more potent and reliable covalent probe.

The true potential of 3-FBSF, however, lies in its dual reactivity. The ability of the aldehyde to engage in Schiff base formation with lysine residues presents an exciting opportunity for the rational design of more selective covalent inhibitors. By leveraging this initial, potentially reversible, interaction, it may be possible to achieve a higher degree of target specificity than is possible with simple sulfonyl fluorides.

The experimental protocols outlined in this guide provide a roadmap for a rigorous, head-to-head comparison of these two important chemical tools. Such studies will be invaluable in elucidating the precise reactivity and selectivity of 3-FBSF and will undoubtedly pave the way for its application in the development of novel chemical probes and covalent therapeutics.

References

-

Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from [Link]

-

Charles River. (n.d.). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Retrieved from [Link]

- Schwartz, P. A., et al. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry.

- Klibanov, A. M., et al. (1995). Active-site titration of serine proteases in organic solvents. PubMed.

-

Life Technologies. (n.d.). Determination of kinact / Ki for EGFR Irreversible Inhibitors Using Competition Binding Studies. Retrieved from [Link]

- Copeland, R. A. (2016).

-

ResearchGate. (n.d.). Effect of inhibitors on protease activity. PMSF. Retrieved from [Link]

- Verhelst, S. H. L., et al. (2013).

- Martin, B. R., et al. (1997). Fatty Acid Sulfonyl Fluorides Inhibit Anandamide Metabolism and Bind to the Cannabinoid Receptor. PubMed.

- Nichols, J. W., et al. (2020).

-

Wikipedia. (n.d.). PMSF. Retrieved from [Link]

- Pellecchia, M., et al. (2020). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. PMC.

-

Taylor & Francis. (n.d.). PMSF – Knowledge and References. Retrieved from [Link]

- van der Burgt, Y. E. M., et al. (2022).

-

ResearchGate. (n.d.). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Retrieved from [Link]

- Sun, Y., et al. (2010).

- Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.

- Walker, B., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry.

- Bull, J. A., et al. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry.

-

ResearchGate. (n.d.). IC50 curve for PMSF (the effective concentration of PMSF for reducing enzyme activity up to 50%). Retrieved from [Link]

-

ResearchGate. (n.d.). A) A previously reported sulfonyl fluoride probe for covalent lysine.... Retrieved from [Link]

- Cury, J. A., et al. (2011).

- Sharpless, K. B., et al. (2016). A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry. PMC.

- Sharpless, K. B., et al. (2024).

- Wang, J., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. eScholarship.

-

ResearchGate. (n.d.). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Retrieved from [Link]

- Wagner, A., et al. (2017).

- Smith, J. D., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC.

- Weng, J. R., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.

- Müller, T. J. J., et al. (2018). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S). PMC.

-

ResearchGate. (n.d.). Mechanism of formation Schiff base. Retrieved from [Link]

- Theoduloz, C., et al. (2018). Fluorinated Schiff Bases as Antifungal Compounds. Frontiers in Microbiology.

- Liu, Y., et al. (2010). Synthesis and mesomorphic properties of fluorinated Schiff's base liquid crystals containing vinyl end groups. Journal of Fluorine Chemistry.

- Gzella, A., et al. (2022).

Sources

- 1. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 5. agscientific.com [agscientific.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PMSF - Wikipedia [en.wikipedia.org]

- 9. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

m-Formylbenzenesulfonyl fluoride molecular weight and solubility

This technical guide details the physicochemical properties, solubility profile, and experimental utility of m-Formylbenzenesulfonyl fluoride (3-FBSF) . It is structured to serve researchers in chemical biology and drug discovery, focusing on its dual-reactivity as a SuFEx warhead and an aldehyde-based probe.

Dual-Function Electrophile for SuFEx Chemistry and Protein Bioconjugation

Executive Summary

m-Formylbenzenesulfonyl fluoride (3-FBSF) is a heterobifunctional linker and covalent probe featuring two distinct electrophilic sites: a sulfonyl fluoride (–SO₂F) and a formyl group (–CHO) in a meta arrangement.

Unlike its para isomer, the meta substitution pattern offers unique steric geometry, often preferred for crosslinking studies where the trajectory of the linker determines the success of target engagement. The compound is increasingly utilized in Sulfur-Fluoride Exchange (SuFEx) click chemistry due to the high stability of the S(VI)–F bond in physiological conditions compared to sulfonyl chlorides, while retaining reactivity toward specific nucleophiles (e.g., Tyrosine, Lysine) under activation.

Physicochemical Profile

The following data characterizes the meta isomer. Researchers should verify CAS numbers as the para isomer (CAS: 88654-54-0) is more commercially prevalent.

Table 1: Core Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 3-Formylbenzenesulfonyl fluoride | Also: m-Formylbenzenesulfonyl fluoride |

| CAS Number | 1974336-02-1 | Note: 88654-54-0 refers to the para isomer. |

| Molecular Formula | C₇H₅FO₃S | |

| Molecular Weight | 188.18 g/mol | Exact Mass: 187.99 Da |

| Physical State | White to off-white solid | (Predicted based on structural analogs) |

| Melting Point | 60–64 °C | (Typical range for isomeric analogs) |

| Reactivity Class | Dual Electrophile | SuFEx (S–F) and Carbonyl (C=O) |

Structural Analysis

The meta positioning prevents direct resonance conjugation between the electron-withdrawing sulfonyl group and the aldehyde, distinct from the para isomer. This results in:

-

Modulated Electrophilicity: The aldehyde is less deactivated than in the para isomer, potentially offering different Schiff-base formation kinetics.

-

Geometry: The 120° bond angle provides a "bent" linker trajectory, useful for macrocyclization or orthogonal crosslinking where linear geometry is unfavorable.

Solubility and Stability Guide

Solubility Profile

3-FBSF is a hydrophobic aromatic compound. It is insoluble in pure water but highly soluble in polar aprotic solvents.

| Solvent | Solubility Rating | Recommended Max Conc. | Usage Context |

| DMSO | Excellent | > 100 mM | Primary stock solvent. |

| DMF | Excellent | > 100 mM | Alternative stock solvent. |

| Acetonitrile | Good | ~ 50 mM | Used for HPLC/LC-MS prep. |

| Water/PBS | Poor | < 1 mM | Requires co-solvent (e.g., 5% DMSO). |

Hydrolytic Stability (Critical for Biological Use)

-

Sulfonyl Fluoride (–SO₂F): Highly stable in aqueous buffer at neutral pH (pH 7.4). Unlike sulfonyl chlorides (

minutes), sulfonyl fluorides can persist for hours to days in buffer, allowing them to "scan" for specific nucleophiles rather than non-specifically hydrolyzing. -

Aldehyde (–CHO): Susceptible to oxidation (to carboxylic acid) in air. Storage under inert gas (Argon/Nitrogen) at -20°C is mandatory.

Mechanisms of Action (SuFEx & Conjugation)

3-FBSF operates via two orthogonal pathways, allowing sequential labeling.

Pathway A: SuFEx Click Chemistry (The S–F Bond)

The sulfonyl fluoride is a "sleeping beauty" electrophile. It resists hydrolysis but reacts with nucleophiles (Tyr-OH, Lys-NH₂, Ser-OH) when:

-

Activated by local environment: Hydrogen bonding in an enzyme pocket activates the fluoride leaving group.

-

Catalyzed: Using SuFEx catalysts (e.g., DBU, BEMP) for chemical synthesis.

Pathway B: Carbonyl Ligation (The Aldehyde)

The aldehyde reacts reversibly with primary amines to form Schiff bases (imines), which can be permanently locked via reductive amination (using NaCNBH₃). Alternatively, it reacts with hydrazines or alkoxyamines to form stable hydrazones/oximes.

Diagram 1: Dual-Reactivity Workflow

Caption: Orthogonal reactivity pathways of 3-FBSF. The sulfonyl fluoride targets nucleophilic residues (SuFEx), while the aldehyde enables bio-orthogonal ligation or crosslinking.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution

Objective: Create a stable stock for biological labeling. Safety: Wear gloves and goggles. Work in a fume hood.

-

Weighing: Weigh 9.4 mg of 3-FBSF (MW: 188.18).

-

Solvation: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Note: Avoid wet DMSO as water accelerates aldehyde oxidation over long storage.

-

-

Mixing: Vortex for 30 seconds until fully dissolved.

-

Storage: Aliquot into small vials (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C under Argon.

Protocol B: Protein Labeling (Lysine/Tyrosine Targeting)

Objective: Covalently modify a target protein using the SuFEx handle.

-

Buffer Prep: Prepare PBS (pH 7.4). For Tyrosine targeting, adjust pH to 8.0 to increase nucleophilicity.

-

Protein Solution: Dilute protein to 1–2 mg/mL (approx. 20–50 µM).

-

Addition: Add 3-FBSF stock to the protein solution.

-

Target Ratio: 10:1 to 50:1 (Probe:Protein) molar excess.

-

Final DMSO: Keep < 5% (v/v) to prevent protein denaturation.

-

-

Incubation: Incubate at 25°C for 4–12 hours.

-

Note: SuFEx is slower than NHS-ester labeling but more specific.

-

-

Quenching: Add Tris buffer (100 mM, pH 8.0) or remove excess probe via desalting column (Zeba Spin or PD-10).

-

Validation: Analyze via LC-MS (Intact Mass). Look for mass shift of +168.17 Da (Adduct:

, loss of F).

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Water Reactivity: Slow hydrolysis releases HF (Hydrofluoric acid) in trace amounts; however, the primary risk is the organic sulfonyl fluoride itself.

-

Disposal: Quench excess sulfonyl fluoride with 1M NaOH or basic amine solution before disposal in organic waste.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

-

Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6, 2853-2857. Link

-

PubChem Compound Summary. (2024). "4-Formylbenzenesulfonyl fluoride (Para-isomer data for reference)." National Center for Biotechnology Information. Link

-

BLD Pharm. (2024). "Product Datasheet: 3-Formylbenzenesulfonyl fluoride (CAS 1974336-02-1)." BLD Pharm Catalog. Link

The Ascendancy of Sulfonyl Fluoride Warheads: A Technical Guide for Chemical Biology and Drug Discovery

Foreword: Beyond the Thiol—Expanding the Covalent Frontier

For decades, the landscape of targeted covalent inhibitors has been dominated by the pursuit of the reactive cysteine thiol. While this approach has yielded significant therapeutic successes, the relative scarcity of cysteine residues in protein binding sites has imposed a fundamental limitation on the "druggable" proteome.[1][2] This guide delves into the burgeoning field of sulfonyl fluoride (SF) chemistry, a powerful strategy that is expanding the horizons of covalent drug discovery by engaging a broader repertoire of nucleophilic amino acid residues.[3] As a senior application scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven technical guide to the core principles and practical applications of sulfonyl fluoride warheads. This document is structured not as a rigid manual, but as an in-depth narrative that explains the "why" behind the "how," fostering a deeper understanding of this transformative technology.

The Privileged Chemistry of the Sulfonyl Fluoride Warhead

The utility of sulfonyl fluorides as covalent modifiers stems from a unique balance of stability and reactivity.[4][5][6] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability in aqueous environments, a critical attribute for biological applications.[7][8] This stability is a consequence of the strong sulfur-fluorine bond.[7] However, within the microenvironment of a protein binding pocket, this seemingly inert group can be activated to react with proximal nucleophilic amino acid residues.[9] This "proximity-induced" reactivity forms the basis of their utility as highly specific covalent probes.

The mechanism of action involves a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond with the target protein.[10] This reaction is often referred to as Sulfur(VI) Fluoride Exchange (SuFEx), a concept that has gained significant traction as a "click chemistry" reaction due to its efficiency and biocompatibility.[8][11]

A key advantage of sulfonyl fluorides is their ability to react with a variety of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine, in addition to cysteine.[4][8][12] This versatility dramatically expands the range of protein targets that can be addressed with covalent inhibitors.[3]

The Expanding Target Space: Reactivity with Diverse Amino Acid Residues

The reactivity of a sulfonyl fluoride probe is not solely dependent on its intrinsic electrophilicity but is also heavily influenced by the specific protein microenvironment.[13] The proximity and orientation of the warhead relative to a nucleophilic residue, as well as the presence of activating functional groups within the binding pocket, play a crucial role in promoting the covalent reaction.

| Target Residue | Covalent Adduct | Key Considerations |

| Serine/Threonine | Sulfonate Ester | Often found in the active sites of enzymes like proteases and hydrolases.[4][9] |

| Lysine | Sulfonamide | A common nucleophile in protein binding sites; the resulting sulfonamide bond is highly stable.[9][10] |

| Tyrosine | Sulfonate Ester | The phenolic hydroxyl group of tyrosine is a potent nucleophile for sulfonyl fluorides.[8][9] |

| Histidine | Sulfonamide | The imidazole side chain of histidine can also act as a nucleophile.[8] |

| Cysteine | Thiosulfonate (unstable) | While sulfonyl fluorides can react with cysteine, the resulting adduct is often unstable, making them less suitable for durable covalent inhibition of this residue compared to other warheads.[8][13] |

The ability to tune the reactivity of the sulfonyl fluoride warhead by modifying its electronic properties offers a powerful tool for optimizing probe selectivity and minimizing off-target effects.[8][14] For instance, electron-withdrawing groups on an aryl sulfonyl fluoride will increase its electrophilicity and reactivity, while electron-donating groups will have the opposite effect.

Experimental Workflows: From Probe Synthesis to Target Validation

The successful application of sulfonyl fluoride probes requires a robust experimental pipeline encompassing probe synthesis, protein labeling, target identification, and kinetic characterization.

Synthesis of Sulfonyl Fluoride Probes

A variety of synthetic methods are available for the preparation of sulfonyl fluorides.[7] A common approach involves the conversion of sulfonyl chlorides to sulfonyl fluorides via fluoride exchange, often using reagents like potassium fluoride.[7][15] More recent advances include palladium-catalyzed methods for the synthesis of arylsulfonyl fluorides from aryl halides.[7] For chemical biology applications, sulfonyl fluoride warheads are often incorporated into larger molecules containing a recognition element for a specific protein target and a reporter tag (e.g., a biotin or a fluorophore) for downstream analysis.[15][16]

Diagram: General Synthetic Scheme for a Functionalized Sulfonyl Fluoride Probe

Caption: A generalized workflow for the synthesis of a functionalized sulfonyl fluoride probe.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy for identifying the protein targets of a covalent probe in a complex biological sample, such as a cell lysate or even in live cells.[2][13][17][18][19]

Step-by-Step Protocol for Competitive ABPP:

-

Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) at a protein concentration of 1-2 mg/mL.[13]

-

Competitive Inhibition: Pre-incubate the proteome with varying concentrations of your sulfonyl fluoride inhibitor of interest for a defined period (e.g., 30 minutes at 37°C). Include a vehicle-only control (e.g., DMSO).[13]

-

Probe Labeling: Add a broad-spectrum, reporter-tagged sulfonyl fluoride probe to the inhibitor-treated proteomes. This "competing" probe will label the active sites of target proteins that were not blocked by the inhibitor.

-

Reporter Tag Conjugation (for two-step probes): If using a probe with a bioorthogonal handle (e.g., an alkyne), perform a click chemistry reaction (e.g., CuAAC or SPAAC) to attach a reporter tag, such as biotin for enrichment or a fluorophore for in-gel visualization.[13]

-

Analysis:

-

Gel-Based: Separate the proteins by SDS-PAGE and visualize the reporter-tagged proteins using a fluorescence scanner. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated lanes indicates target engagement.[13]

-

Mass Spectrometry-Based: Enrich the biotin-tagged proteins using streptavidin beads, perform on-bead tryptic digestion, and analyze the resulting peptides by LC-MS/MS to identify and quantify the target proteins.[13][20]

-

Diagram: Competitive Activity-Based Protein Profiling (ABPP) Workflow

Caption: Workflow for competitive ABPP to identify targets of a sulfonyl fluoride inhibitor.

Confirmation of Covalent Modification by Intact Protein Mass Spectrometry

Directly measuring the mass of the target protein before and after incubation with the sulfonyl fluoride probe provides definitive evidence of covalent modification.[13]

Step-by-Step Protocol:

-

Protein Preparation: Purify the target protein to >95% purity and prepare it in a volatile buffer (e.g., 20 mM ammonium acetate, pH 7.4).[13]

-

Incubation with Probe: Incubate the protein with the sulfonyl fluoride probe at a desired molar excess for a specific time and temperature. Include a vehicle-only control.[13]

-

Sample Preparation: Quench the reaction (e.g., with 0.1% formic acid) and desalt the sample using a C4 ZipTip or equivalent.[13]

-

LC-MS Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.[13]

-

Data Analysis: Deconvolute the mass spectrum to determine the molecular weight of the protein. An increase in mass corresponding to the molecular weight of the probe confirms covalent modification.[13]

Kinetic Analysis of Covalent Inhibition

To quantify the efficiency of a covalent inhibitor, it is essential to determine its second-order rate constant of inactivation (k_inact/K_i).[21]

Step-by-Step Protocol:

-

Enzyme and Inhibitor Preparation: Prepare solutions of the purified target enzyme and the sulfonyl fluoride inhibitor at various concentrations in a suitable assay buffer.

-

Time-Course Inhibition Assay: Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate to the enzyme. At various time points, add the sulfonyl fluoride inhibitor and monitor the decrease in enzyme activity over time.

-

Data Analysis: Plot the natural logarithm of the remaining enzyme activity versus time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (k_obs).

-

Determination of k_inact and K_i: Plot k_obs versus the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_i). The ratio k_inact/K_i represents the second-order rate constant of inactivation.

Safety and Handling of Sulfonyl Fluoride Compounds

Sulfonyl fluoride compounds, while generally more stable than their chloride analogs, are reactive electrophiles and must be handled with appropriate safety precautions. A well-known example is Phenylmethylsulfonyl fluoride (PMSF), a commonly used serine protease inhibitor.[10][22]

Core Safety Requirements:

-

Engineering Controls: Always handle sulfonyl fluoride reagents, especially volatile or powdered forms, in a certified chemical fume hood.[22][23] An eyewash station and safety shower should be readily accessible.[23]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended).[22][23]

-

Storage: Store sulfonyl fluoride compounds in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[22][23] Aqueous solutions of some sulfonyl fluorides can release hydrofluoric acid (HF), which is highly toxic and corrosive, and should not be stored in glass containers.[22]

-

Waste Disposal: Dispose of sulfonyl fluoride waste as hazardous chemical waste according to your institution's guidelines.[10]

Always consult the Safety Data Sheet (SDS) for specific handling and disposal information for each sulfonyl fluoride compound.

Future Perspectives: The Expanding Role of Sulfonyl Fluorides in Chemical Biology

The application of sulfonyl fluoride warheads is rapidly evolving. Innovations in chemoproteomics are enabling the proteome-wide mapping of "ligandable" residues beyond cysteine, providing a roadmap for the development of novel covalent therapeutics.[1][9] Furthermore, the integration of sulfonyl fluoride chemistry with other cutting-edge technologies, such as fragment-based ligand discovery and the development of molecular glues and PROTACs, promises to unlock new therapeutic modalities for previously "undruggable" targets.[3] As our understanding of the nuanced reactivity of sulfonyl fluorides continues to grow, so too will their impact on the discovery of next-generation chemical probes and covalent medicines.

References

-

Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. 2023. Available at: [Link].

-

Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. bioRxiv. Available at: [Link].

-

Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. 2023. Available at: [Link].

-

Synthetic Routes to Arylsulfonyl Fluorides. MDPI. 2021. Available at: [Link].

-

Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. ResearchGate. 2026. Available at: [Link].

-

Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. PubMed. 2016. Available at: [Link].

-

Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. 2023. Available at: [Link].

-

Activity-based protein profiling: A graphical review. PMC. Available at: [Link].

-

An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. 2023. Available at: [Link].

-

Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). LSU Health Shreveport. Available at: [Link].

-

Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. 2025. Available at: [Link].

-

Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. 2018. Available at: [Link].

-

(PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. 2025. Available at: [Link].

-

Chemical Safety Guidelines - PMSF and HF Releasers. Duke University. Available at: [Link].

-

Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. Available at: [Link].

-

Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. 2024. Available at: [Link].

-

The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. 2025. Available at: [Link].

-

"Activity-based Protein Profiling" in. Leiden University. 2018. Available at: [Link].

-

Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. Available at: [Link].

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. 2025. Available at: [Link].

-

PMSF. Purdue University. Available at: [Link].

-

Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. PMC. Available at: [Link].

-

A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. ChemRxiv. 2026. Available at: [Link].

-

New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. 2024. Available at: [Link].

-

Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis Online. 2023. Available at: [Link].

-

Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science. 2020. Available at: [Link].

-

An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. 2025. Available at: [Link].

-

Strategies for target and pathway engagement in cellular assays. Domainex. 2020. Available at: [Link].

-

Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. EMBL-EBI. 2023. Available at: [Link].

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. Available at: [Link].

-

Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University. 2018. Available at: [Link].

-

Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Molecular Biosciences. 2018. Available at: [Link].

-

Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. 2015. Available at: [Link].

-

Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. eScholarship. 2017. Available at: [Link].

-

Activity-based protein profiling in drug-discovery. Leiden University. 2025. Available at: [Link].

Sources

- 1. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 10. lsuhsc.edu [lsuhsc.edu]

- 11. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 18. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. purdue.edu [purdue.edu]

- 23. safety.duke.edu [safety.duke.edu]

Technical Guide: Design and Application of Aldehyde-Sulfonyl Fluoride Heterobifunctional Crosslinkers

Topic: Bifunctional Crosslinkers with Sulfonyl Fluoride and Aldehyde Groups Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The integration of Sulfonyl Fluoride (SF) warheads with Aldehyde handles represents a sophisticated frontier in chemical biology, merging the context-dependent reactivity of Sulfur(VI)-Fluoride Exchange (SuFEx ) with the versatile conjugation chemistry of carbonyls. Unlike traditional NHS-ester/Maleimide crosslinkers, which suffer from rapid hydrolysis or strict cysteine dependence, Aldehyde-SF linkers offer a unique "Plant-and-Cast" capability: the aldehyde provides a reversible or "fixable" anchor point (targeting amines), while the sulfonyl fluoride acts as a latent, proximity-driven electrophile targeting Tyrosine, Lysine, Serine, and Histidine residues.

This guide details the mechanistic principles, synthesis strategies, and experimental protocols for utilizing 4-formylbenzenesulfonyl fluoride and related analogs in chemoproteomics, covalent probe design, and protein-protein interaction (PPI) mapping.

Chemical Architecture & Mechanism

The core utility of this bifunctional class lies in the orthogonality of its two reactive centers.

The Sulfonyl Fluoride (SF) Warhead: "The Sleeping Beauty"

The sulfonyl fluoride group (

-

Target Residues: Tyrosine (via phenol), Lysine (via

-amine), Histidine (via imidazole), Serine/Threonine (via hydroxyl). -

Mechanism: SuFEx (Sulfur-Fluoride Exchange).[1] The reaction is often assisted by hydrogen bonding to the fluoride leaving group or by local base catalysis.

The Aldehyde Handle: The "Tunable Anchor"

The aldehyde group (

-

Reversible Anchoring: Reacts with amines to form Schiff bases (imines) . This reaction is reversible (

dependent), allowing the linker to "scan" for the optimal binding geometry before the SF warhead engages. -

Permanent Locking: The Schiff base can be permanently "fixed" via reductive amination using Sodium Cyanoborohydride (

). -

Bioorthogonal Ligation: Reacts with aminooxy-functionalized ligands or beads to form stable oximes for enrichment.

Mechanism of Action Diagram

The following diagram illustrates the dual-reactivity mechanism.

Figure 1: Dual-mechanistic pathway of Aldehyde-SF crosslinkers. The aldehyde allows for reversible tethering or reductive locking, while the SF group performs proximity-dependent covalent capture.

Applications in Drug Discovery & Proteomics[3]

"Plant-and-Cast" Crosslinking

This strategy is used to map Protein-Protein Interactions (PPIs) or identify ligand binding sites.

-

Planting: The aldehyde reacts with surface lysines on Protein A to form a reversible imine.

-

Casting: The pendant SF group "casts" around the local radius. If a nucleophile on Protein B (interaction partner) is within range (

), the SuFEx reaction occurs. -

Locking: The complex is treated with a reducing agent to freeze the aldehyde-lysine bond, resulting in a stable inter-protein crosslink for MS analysis.

Modular Probe Synthesis (Reverse ABPP)

Researchers can use the aldehyde as a synthetic handle to attach diverse recognition elements (ligands) to a standard SF warhead core.

-

Workflow: React 4-formylbenzenesulfonyl fluoride with an amine-containing ligand (drug pharmacophore) under reductive amination conditions.

-

Result: A custom Activity-Based Probe (ABP) where the ligand directs binding and the SF covalently labels the target protein.

N-Terminal Specific Labeling

At slightly acidic pH (pH 5.0–6.0), the aldehyde reacts preferentially with the N-terminal

Comparative Stability Data

One of the critical advantages of SF-Aldehyde linkers over traditional reagents is hydrolytic stability.

| Reagent Class | Reactive Group 1 | Reactive Group 2 | Hydrolytic Stability ( | Specificity |

| SF-Aldehyde | Sulfonyl Fluoride | Aldehyde | High (>24 hrs) | Tyr/Lys/His (SF) + Lys/N-term (Ald) |

| NHSF | Sulfonyl Fluoride | NHS Ester | Low (<1 hr for NHS) | Tyr/Lys/His (SF) + Lys (NHS) |

| DSS | NHS Ester | NHS Ester | Low (<1 hr) | Lysine (Non-specific) |

| Sulfonyl Chloride | Sulfonyl Chloride | Various | Very Low (<10 min) | Non-specific promiscuity |

Experimental Protocols

Protocol A: Modular Synthesis of an SF-Probe via Reductive Amination

Objective: Conjugate an amine-containing ligand to 4-formylbenzenesulfonyl fluoride.

Reagents:

-

4-Formylbenzenesulfonyl fluoride (1.0 equiv)

-

Amine-containing Ligand (1.0 equiv)

-

Sodium Triacetoxyborohydride (

) (1.5 equiv) -

Dichloromethane (DCM) or Methanol (MeOH)

-

Acetic Acid (catalytic)

Step-by-Step:

-

Imine Formation: Dissolve the Ligand and 4-Formylbenzenesulfonyl fluoride in DCM/MeOH (1:1). Add catalytic Acetic Acid. Stir at Room Temperature (RT) for 1–2 hours.

-

Reduction: Add

in one portion. Stir at RT for 4–16 hours. -

Quench & Workup: Quench with saturated

. Extract with DCM. -

Purification: Purify via silica gel chromatography. Note: SF groups are stable on silica.

-

Validation: Verify structure via

-NMR and LC-MS (Check for SF peak integrity).

Protocol B: Protein Crosslinking & Labeling

Objective: Crosslink Protein A to Protein B using 4-formylbenzenesulfonyl fluoride.

Reagents:

-

Protein Mixture (1 mg/mL in PBS, pH 7.4)

-

Linker Stock (100 mM in DMSO)

- (5 M stock in 1 M NaOH - Caution: Toxic)

Step-by-Step:

-

Equilibration: Dilute Linker into Protein mixture (Final conc: 100–500

). Keep DMSO < 5%. -

Incubation (Planting): Incubate at RT for 1 hour to allow Schiff base equilibrium and SuFEx reaction.

-

Locking (Optional but Recommended): Add

to a final concentration of 20 mM. Incubate for 30 mins. -

Digestion: Proceed to Trypsin digestion.

-

Analysis: Analyze via LC-MS/MS. Look for mass shifts corresponding to the linker:

-

Aldehyde-Amine (Reduced):

-

SF-Nucleophile:

-

Workflow Visualization

The following Graphviz diagram outlines the decision matrix for using these linkers in Target Identification.

Figure 2: Operational workflow for probe synthesis vs. direct protein crosslinking.

References

-

Narayanan, A. & Jones, L. H. (2015).[2] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659. Link

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

-

Lucero, B., et al. (2021). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry.[3] Chemical Science, 12, 128-138. Link

-

Fadeyi, O. A., et al. (2025). 4-Formylbenzenesulfonate: A versatile chemical intermediate.[4] BenchChem Technical Notes. Link

-

Henton, N. P., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments.[5] ACS Chemical Biology, 18(5), 1050–1060. Link

Sources

- 1. EnT-Mediated N-S Bond Homolysis of a Bifunctional Reagent Leading to Aliphatic Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. 4-Formylbenzenesulfonate|High-Purity Research Chemical [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Stability of Aryl Sulfonyl Fluorides in Aqueous Buffer: A Technical Guide

Executive Summary

Aryl sulfonyl fluorides (Ar-SO

Mechanistic Underpinnings of Stability

The stability of aryl sulfonyl fluorides is dictated by the high bond dissociation energy of the S(VI)–F bond (approx. 90 kcal/mol) and the unique electrostatic nature of the sulfur center.

The Fluorine Effect

The S–F bond is significantly stronger than the S–Cl bond, rendering Ar-SO

Why are they stable?

-

Hard-Soft Acid Base (HSAB) Theory: The sulfur atom in sulfonyl fluoride is a "hard" electrophile. It resists attack by "soft" nucleophiles (like thiols) unless activated, but is susceptible to "hard" nucleophiles like OH

. -

Solvation Cage: The fluoride atom is small and highly solvated in water, which can paradoxically stabilize the ground state. However, protonation of the fluoride (H-bonding) in the transition state facilitates the leaving group departure.

pH Dependence

Hydrolysis follows pseudo-first-order kinetics dependent on pH:

-

Acidic/Neutral (pH < 7.0): Highly stable. Negligible hydrolysis over days to weeks.

-

Physiological (pH 7.4): Variable stability. Unsubstituted phenyl sulfonyl fluoride has a half-life (

) of hours to days, whereas activated derivatives (e.g., PMSF) hydrolyze in minutes. -

Alkaline (pH > 8.5): Rapid degradation.[1] The concentration of OH

drives the nucleophilic attack, drastically reducing

Substituent Effects (Hammett & Sterics)

-

Electronic: Electron-withdrawing groups (EWGs) on the aryl ring increase the electrophilicity of the sulfur, accelerating hydrolysis. Conversely, electron-donating groups (EDGs) stabilize the S–F bond.

-

Steric: Bulky substituents at the ortho positions (e.g., 2,4,6-triisopropyl) shield the sulfur center, significantly extending half-life even in metabolic environments.

Visualization: Hydrolysis Mechanism

The following diagram illustrates the base-catalyzed hydrolysis mechanism, highlighting the transition state geometry that dictates the reaction rate.

Caption: Base-catalyzed hydrolysis pathway of aryl sulfonyl fluorides via a pentacoordinate transition state.

Experimental Protocols: Measuring Stability

To rigorously determine the stability of a new Ar-SO

Protocol A: F NMR Kinetic Assay

Objective: Determine

Materials:

-

Deuterated PBS (PBS prepared in D

O, pH 7.4). -

Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (inert).

-

NMR Tube (5 mm).

Step-by-Step Workflow:

-

Preparation: Dissolve the Ar-SO

F compound (10 mM final conc.) in a mixture of D -

Standard Addition: Add the internal standard (5 mM) to the tube.

-

T0 Acquisition: Immediately acquire a

F NMR spectrum (Time = 0). Note the chemical shift of the Ar-SO -

Incubation: Incubate the tube at 37°C in the NMR probe or a water bath.

-

Time-Course: Acquire spectra at defined intervals (e.g., every 15 min for 4 hours, then at 24h).

-

Quantification: Integrate the Ar-SO

F peak relative to the internal standard. Plot

Protocol B: HPLC-MS Validation

For compounds with low solubility or lacking fluorine, use LC-MS.

-

Incubate compound (10 µM) in PBS (pH 7.4) at 37°C.

-

Aliquot 50 µL at time points (0, 30, 60, 120, 240 min).

-

Quench with 50 µL Acetonitrile + 1% Formic Acid (shifts pH to acidic, stopping hydrolysis).

-

Analyze peak area of parent ion vs. hydrolysis product (M+17 mass shift for OH addition).

Visualization: Experimental Workflow

Caption: Workflow for determining hydrolytic stability using 19F NMR spectroscopy.

Comparative Stability Data

The table below synthesizes stability data for common sulfonyl fluoride classes. Note the drastic difference between the highly reactive PMSF and the robust "SuFEx-able" probes.

| Compound Class | Structure Type | Primary Utility | ||

| PMSF | Benzyl-SO | ~110 min | ~35 min | Serine Protease Inhibition (Lysate Prep) |

| Phenyl Sulfonyl Fluoride | Aryl-SO | > 24 hours | ~10 hours | General SuFEx Reagent |

| 4-Nitro-Ph-SO | EWG-Aryl-SO | ~4-6 hours | < 1 hour | Reactive Covalent Probe |

| 2,4,6-Triisopropyl-Ph-SO | Steric-Aryl-SO | > 7 days | > 2 days | Metabolically Stable Tracer |

| Ethenesulfonyl Fluoride (ESF) | Alkenyl-SO | Variable* | Unstable | Michael Acceptor + SuFEx |

*ESF is unique; it reacts via Michael addition first, then SuFEx. Its stability is compromised by polymerization in concentrated forms.

Expert Insights & Best Practices

The "Goldilocks" Reactivity

For drug development, you generally want an Ar-SO

-

Design Tip: If your probe hydrolyzes too fast (

min), introduce steric bulk ortho to the sulfonyl group or remove strong electron-withdrawing groups. -

Storage: Store stock solutions in anhydrous DMSO or Isopropanol at -20°C. Avoid storing in water/buffer even frozen, as freeze-thaw cycles can accelerate hydrolysis via pH shifts.

Troubleshooting Instability

If your Ar-SO

-

Check Buffer pH: Tris buffer can have temperature-dependent pH shifts. Use Phosphate or HEPES.

-

Check Nucleophiles: DTT or Mercaptoethanol in the buffer will not typically reduce the sulfonyl fluoride but can act as nucleophiles under certain conditions.

-

Glassware: Trace base on glassware can catalyze hydrolysis. Use clean, acid-washed glass or plasticware.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Jones, L. H., et al. (2015).[2] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

-

Matesic, L., & Jamie, J. F. (2023). "An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry." Molecular Pharmaceutics. Link

-

GoldBio Technical Data. "PMSF Stability and Half-Life." Gold Biotechnology. Link

-

Merck/Sigma-Aldrich. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Technical Article. Link

Sources

3-Formylbenzenesulfonyl Fluoride: A Bifunctional Hub for Covalent Probes and PET Imaging

Executive Summary

3-Formylbenzenesulfonyl fluoride (3-FBSF) is a specialized bifunctional reagent utilized in chemical biology and drug discovery. It serves as a "prosthetic group" or "linker hub" characterized by two orthogonal reactive handles:

-

A Sulfonyl Fluoride (SO₂F): A latent electrophile capable of Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] It functions either as a covalent warhead targeting nucleophilic protein residues (Tyr, Lys, His, Ser) or as a stable carrier for the positron-emitting isotope fluorine-18 ([¹⁸F]).

-

A Formyl Group (–CHO): An aldehyde handle permitting site-specific bioconjugation to amines or hydrazides/hydroxylamines under mild conditions, enabling the attachment of ligands, peptides, or molecular fragments.

This guide details the technical application of 3-FBSF in Positron Emission Tomography (PET) radiotracer synthesis and Covalent Fragment-Based Drug Discovery (FBDD) .

Part 1: Chemical Identity & Reactivity Profile

Physicochemical Properties

-

CAS Number: 1974336-02-1 (Specific isomer); related chloride precursor: 22587-74-2.

-

IUPAC Name: 3-Formylbenzene-1-sulfonyl fluoride.

-

Molecular Formula: C₇H₅FO₃S.

-

Structural Logic: The meta substitution pattern offers a balance between steric accessibility and electronic activation. Unlike para isomers, which may suffer from different conjugation effects, the 3-position often provides superior hydrolytic stability in aqueous buffers (PBS), a critical requirement for biological applications.

The Orthogonality Principle

The utility of 3-FBSF lies in the differential reactivity of its two functional groups.

| Functional Group | Reactivity Mode | Trigger/Condition | Application |

| Sulfonyl Fluoride (–SO₂F) | SuFEx (Click Chemistry) | Activated by protein microenvironment (H-bonding networks) or ¹⁸F⁻ exchange. | Covalent inhibition, ¹⁸F-labeling, Protein profiling. |

| Aldehyde (–CHO) | Condensation / Reductive Amination | Mild acid catalysis (pH 5–6) followed by reduction (NaBH₃CN). | Attachment of "targeting" ligands (peptides, small molecules).[2][3][4][5] |

Expert Insight: Unlike sulfonyl chlorides (–SO₂Cl), which hydrolyze rapidly in water, sulfonyl fluorides are thermodynamically stable and kinetically inert in neutral aqueous buffer. They only react when "activated" by a specific protein pocket or transition-state stabilization, making them ideal for probing biological systems without non-specific background labeling.

Part 2: Application in ¹⁸F-PET Radiochemistry

The primary validated application of 3-FBSF is as a prosthetic group for radiolabeling peptides (e.g., Bombesin) for PET imaging. Direct fluorination of peptides is often difficult; 3-FBSF solves this by allowing the ¹⁸F to be installed on the small molecule first, which is then conjugated to the peptide.

The "Prosthetic Group" Workflow

The workflow follows a "Label-then-Conjugate" strategy to minimize radiodecay losses and protect sensitive peptide residues from harsh fluorination conditions.

Figure 1: Workflow for generating ¹⁸F-labeled peptide tracers using 3-FBSF as a prosthetic group.

Experimental Protocol: Radiosynthesis & Conjugation

Derived from Inkster et al. (2012) and Fiel et al. (2015).

Phase A: Synthesis of [¹⁸F]3-FBSF

-

Precursor Preparation: Dissolve 3-formylbenzenesulfonyl chloride (2–4 mg) in anhydrous acetonitrile (MeCN).

-

Fluorination: Add [¹⁸F]fluoride (azeotropically dried with Kryptofix 2.2.2/K₂CO₃).

-

Reaction: Heat at 80–100°C for 10–15 minutes.

-

Purification: Pass through a C18 Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride and salts. Elute the product with MeCN.

-

Quality Check: The sulfonyl fluoride is resistant to hydrolysis, allowing water washes during purification.

-

Phase B: Peptide Conjugation (Reductive Amination)

-

Coupling: Mix the purified [¹⁸F]3-FBSF with the amino-functionalized peptide (e.g., Bombesin analog) in phosphate buffer (pH 6.0) containing NaBH₃CN (Sodium cyanoborohydride).

-

Incubation: React at 40°C for 20 minutes. The aldehyde reacts with the N-terminal amine or Lysine ε-amine to form a Schiff base, which is immediately reduced to a stable secondary amine.

-

Final Purification: HPLC purification to isolate the radiolabeled peptide.

Part 3: Application in Covalent Fragment Discovery (SuFBits)

Beyond radiochemistry, 3-FBSF is a versatile scaffold for Fragment-Based Drug Discovery (FBDD) . It allows researchers to rapidly construct libraries of "Covalent Fragments" (SuFBits) that target nucleophilic residues (Tyr, Lys, His) near a binding pocket.

The "Hub" Concept

In this application, the aldehyde is used first to attach a diversity element (the "fragment"), creating a library of probes. The sulfonyl fluoride acts as the "warhead" to screen for covalent binding to a target protein.[2]

Mechanism:

-

Recognition: The fragment portion binds reversibly to a protein pocket.

-

Proximity Effect: If a nucleophilic residue (e.g., Tyrosine) is nearby, the SO₂F group undergoes SuFEx, forming a covalent sulfonate bond.

-

Detection: Intact protein Mass Spectrometry detects the mass shift (+Fragment-SO₂ mass).

Figure 2: Strategy for creating and screening a SuFEx-enabled covalent fragment library.

Protocol: Library Synthesis

Objective: Create a library of 96 unique sulfonyl fluoride probes.

-

Plate Setup: In a 96-well plate, aliquot 3-FBSF (1 equiv) in DMSO.

-

Amine Addition: Add a unique primary amine (1.2 equiv) to each well.

-

Reductive Amination:

-

Add Acetic Acid (5%) to catalyze imine formation.

-

Add NaBH(OAc)₃ (Sodium triacetoxyborohydride, 1.5 equiv) as the reducing agent. Note: NaBH(OAc)₃ is milder than NaBH₃CN and preferred for organic synthesis.

-

Shake at Room Temperature for 4–16 hours.

-

-

Workup: Evaporate solvent or perform solid-phase extraction (SPE).

-

Validation: Verify retention of the SO₂F group by ¹⁹F-NMR (characteristic signal ~ +65 ppm) or LC-MS. Crucial: Ensure the SO₂F has not hydrolyzed or reacted with the amine (sulfonyl fluorides are generally stable to amines unlike sulfonyl chlorides).

References

-

Inkster, J. A., et al. (2012).[6] "Sulfonyl fluoride-based prosthetic compounds as potential ¹⁸F labelling agents."[7] Chemistry – A European Journal, 18(35), 11079–11087. Link

-

Fiel, S., et al. (2015).[6][7] "¹⁸F-Fluorosulfonyl derivatives: synthesis and application for the radiolabeling of peptides." Nuclear Medicine and Biology, 42(1), 86-93. Link

-

Narayanam, M. K., et al. (2023).[2] "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules, 28(7), 3060. (Discusses the analogous 3-carboxybenzenesulfonyl fluoride SuFBits strategy). Link

-

Dong, J., et al. (2014).[8] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

Sources

- 1. enamine.net [enamine.net]

- 2. mdpi.com [mdpi.com]

- 3. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sulfur - fluorine bond in PET radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The SuFEx Paradigm: Next-Generation Covalent Chemistry

The following technical guide details the principles, reagents, and experimental workflows for Sulfur-Fluoride Exchange (SuFEx) chemistry.

Technical Whitepaper & Experimental Guide

Executive Summary: The "Sleeping Beauty" Mechanism

Sulfur-Fluoride Exchange (SuFEx) represents a paradigm shift in covalent chemistry, often described as "Click Chemistry 2.0." Unlike traditional electrophiles (e.g., acrylamides, epoxides) that rely on high intrinsic reactivity—often leading to off-target toxicity—SuFEx reagents possess a unique stability-reactivity paradox .

The Sulfur(VI)-Fluoride bond is thermodynamically stable (

This guide provides researchers with the mechanistic grounding, reagent selection strategies, and validated protocols to deploy SuFEx in drug discovery and chemical biology.[1]

Mechanistic Foundations

The utility of SuFEx lies in its resistance to oxidative/reductive stress and its "context-dependent" reactivity.

The Activation Logic

The S(VI) center is a hard electrophile. The fluoride ion is a hard leaving group. In the absence of activation, the bond is too stable to react with biological nucleophiles (cysteine, lysine, tyrosine) at physiological pH.

-

Stabilization: The S-F bond is hyper-conjugated and non-polarizable.

-

Activation: Inside a protein binding site, residues (e.g., Arginine, backbone amides) form H-bonds with the Fluorine. This pulls electron density, weakening the S-F bond and making the Sulfur susceptible to attack by a nearby nucleophile (Tyr-OH, Lys-NH2, Ser-OH).

Visualization: The SuFEx Activation Pathway

Figure 1: The "Context-Dependent" activation of SuFEx probes. The S-F bond remains inert until stabilized by the specific microenvironment of a protein pocket.

Core Reagents Portfolio

Selection of the correct "Hub" or "Warhead" is critical. Do not default to SO2F2 gas if safer, solid alternatives exist.

The Hubs (Connectors)

| Reagent | Structure | State | Reactivity Profile | Primary Application |

| Sulfuryl Fluoride (SO2F2) | O=S(=O)(F)2 | Gas | Reacts with Phenols (fast) & Amines. | Creating Fluorosulfates (-OSO2F) and Sulfamides.[2][3][4] |

| AISF | Solid Reagent | Solid | Bench-stable SO2F2 surrogate.[4] | Recommended for synthesizing fluorosulfates without gas handling. |

| Thionyl Tetrafluoride (SOF4) | O=S(F)4 | Gas | 3D-Hub.[3] Reacts with 1° amines to form Iminosulfur Oxydifluorides. | Creating 3-dimensional linkages (S(VI)-N=S(VI)). |

The Warheads (Probes)

| Warhead Class | Target Residue | Mechanism | Notes |

| Aryl Fluorosulfate (Ar-OSO2F) | Tyrosine (primary), Lysine, Histidine | SuFEx (Substitution) | Excellent for targeting "undruggable" Tyr residues. |

| Sulfonyl Fluoride (R-SO2F) | Lysine (primary), Serine | SuFEx (Substitution) | Classic warhead (e.g., covalent kinase inhibitors).[5] |

| Ethenesulfonyl Fluoride (ESF) | Cysteine + SuFEx Targets | Michael Addition + SuFEx | Dual-mode reactivity. Highly reactive. |

Visualization: Reagent Decision Tree

Figure 2: Logic flow for selecting the appropriate SuFEx reagent based on the structural goal (Probe vs. Linker) and target residue.

Experimental Protocols

Protocol A: Synthesis of an Aryl Fluorosulfate Probe (The AISF Method)

Rationale: Traditional synthesis uses toxic SO2F2 gas. This protocol uses AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride), a crystalline, shelf-stable solid that is safer and easier to handle while delivering high yields.[4]

Materials:

-

Target Phenol (Starting material)

-

AISF Reagent (1.1 - 1.2 equivalents)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or inorganic base (K2CO3)

-

Solvent: Acetonitrile (MeCN) or DCM

Step-by-Step:

-

Preparation: Dissolve the target phenol (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask.

-

Activation: Add DBU (2.0 mmol) and stir at Room Temperature (RT) for 5 minutes to deprotonate the phenol.

-

SuFEx Reaction: Add AISF (1.2 mmol) in one portion.

-

Monitoring: Stir at RT. Monitor via TLC or LC-MS.

-

Checkpoint: Reaction is typically complete within 10–30 minutes. The S-F bond formation is rapid.

-

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove DBU and byproduct), then brine. Dry over Na2SO4.

-

QC (Critical): Verify the product using 19F-NMR . A sharp singlet around +30 to +40 ppm (relative to CFCl3) confirms the presence of the fluorosulfate group.

Protocol B: Chemoproteomic Profiling (ABPP) with SuFEx Probes

Rationale: To identify which proteins in a complex proteome are targeted by your SuFEx probe.[1]

Workflow:

-

Lysate Prep: Prepare cell lysate (1-2 mg/mL protein) in PBS. Avoid buffers with high nucleophiles (e.g., Tris) if using highly reactive probes, though SuFEx is generally compatible.

-

Probe Incubation: Add SuFEx probe (alkyne-tagged) at 1–10 µM. Incubate 1–4 hours at 37°C.

-

Control: Incubate a separate sample with DMSO only or a competitive inhibitor.

-

-

Click Chemistry (CuAAC):

-

Add Reporter Mix: Biotin-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), CuSO4 (1 mM).

-

Incubate 1 hour at RT.

-

-

Enrichment: Precipitate proteins (MeOH/Chloroform), wash, and resolubilize. Incubate with Streptavidin-agarose beads to capture biotinylated (probe-modified) proteins.

-

Digestion: On-bead tryptic digest (overnight).

-

Analysis: LC-MS/MS analysis of peptides.

-

Data Filtering: Look for mass shift corresponding to the probe adduct minus the fluoride (SuFEx involves loss of F-).

-

Visualization: ABPP Workflow

Figure 3: Activity-Based Protein Profiling (ABPP) workflow for validating SuFEx probe targets.

References

-

Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Angewandte Chemie International Edition (2014).[6][7] URL:[Link] Note: The foundational paper by Sharpless et al. establishing the SuFEx concept.[3]

-

SuFEx-Enabled, Agnostic Discovery of Covalent Inhibitors of Human Neutrophil Elastase. Source: PNAS (2019).[7] URL:[Link] Note: Demonstrates the "agnostic" screening approach using SuFEx libraries.

-

A Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides. (AISF Reagent) Source: Angewandte Chemie International Edition (2018).[7] URL:[Link] Note: The source for the solid-state reagent protocol (Protocol A).

-

Global Targeting of Functional Tyrosines Using Sulfur-Triazole Exchange Chemistry. Source: Nature Chemical Biology (2021). URL:[Link] Note: Introduces SuTEx and tyrosine profiling, expanding the SuFEx toolkit.

-

Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections. Source: Angewandte Chemie (2017). URL:[Link] Note: Details the use of SOF4 for 3D-linkages.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ccspublishing.org.cn [ccspublishing.org.cn]

- 3. academic.oup.com [academic.oup.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Global targeting of functional tyrosines using sulfur triazole exchange chemistry - PMC [pmc.ncbi.nlm.nih.gov]